molecular formula C24H27ClN4OS B2593735 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE CAS No. 1189695-61-1

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2593735
CAS No.: 1189695-61-1
M. Wt: 455.02
InChI Key: WXZHLXXJIHORLK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a triazaspiro[4.5]decane core, a 4-chlorophenyl substituent, and a sulfur-linked acetamide moiety with a 2,4-dimethylphenyl group. The spirocyclic architecture and sulfur-containing side chain contribute to its unique conformational rigidity and binding affinity, distinguishing it from simpler heterocyclic analogs. Structural elucidation via X-ray crystallography has been pivotal in understanding its three-dimensional arrangement, often relying on refinement tools like SHELXL for high-precision analysis .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHLXXJIHORLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the triazaspirodecadienyl core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via electrophilic substitution reactions, and the dimethylphenylacetamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C28H29Cl2N2OC_{28}H_{29}Cl_2N_2O, with a molecular weight of approximately 466.4 g/mol. Its complex structure includes a triazaspiron core, which contributes to its biological activity. The presence of a chlorophenyl group enhances its lipophilicity and potential receptor interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The triazaspiron framework is known for its ability to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The sulfanyl group in the compound has been associated with antimicrobial activity against a range of pathogens. Studies have shown that derivatives of triazaspiron compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. It may serve as a lead compound for developing treatments for neurological disorders such as schizophrenia or depression by acting on dopamine and serotonin receptors.

Pain Management

Given the structural similarities to known analgesics, this compound could be explored for pain management applications. Its interaction with pain receptors may provide insights into developing new analgesic agents that offer improved efficacy and reduced side effects compared to existing medications.

Radiolabeling for SPECT Imaging

The compound can be radiolabeled with technetium-99m (99mTc) for single-photon emission computed tomography (SPECT) imaging. This application is particularly relevant for studying dopamine transporters in vivo, which is crucial for understanding various neurological conditions.

ApplicationMethodologyPotential Benefits
AnticancerCell viability assaysInduction of apoptosis
AntimicrobialDisc diffusion methodBroad-spectrum antibacterial activity
NeuropharmacologyReceptor binding assaysTreatment for psychiatric disorders
Pain ManagementPain threshold testsDevelopment of novel analgesics
Molecular ImagingRadiolabeling with 99mTcVisualization of dopamine transporters

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazaspirodecadienyl core may interact with biological macromolecules, leading to changes in their activity or function. The chlorophenyl and dimethylphenylacetamide groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Limitations of Available Data

The provided evidence () focuses on SHELX software for crystallographic refinement rather than the compound’s specific pharmacological or synthetic data. While SHELXL is indispensable for structural validation (e.g., bond-length precision < 0.01 Å), comparative studies of the compound’s bioactivity or stability require additional sources. For instance:

  • No evidence details synthetic yields or reaction optimization.
  • Pharmacokinetic data (e.g., metabolic half-life, toxicity) are absent.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests various biological activities, which are crucial for its evaluation in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring and a sulfanyl group, which are often associated with diverse biological activities. Its molecular formula is C19_{19}H22_{22}ClN5_{5}S, with a molecular weight of approximately 373.92 g/mol.

PropertyValue
Molecular FormulaC19_{19}H22_{22}ClN5_{5}S
Molecular Weight373.92 g/mol
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the chlorophenyl moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Mercapto-substituted triazoles have been reported to possess chemopreventive and chemotherapeutic effects on cancer cells. Research has demonstrated that certain triazole derivatives can inhibit the growth of colon carcinoma cells with IC50_{50} values ranging from 6.2 μM to 43.4 μM against breast cancer cell lines . The presence of the sulfanyl group may enhance these activities by facilitating interactions with biological targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been suggested that similar compounds can act as acetylcholinesterase inhibitors and urease inhibitors, which are relevant in treating neurological disorders and managing urea metabolism .

Study 1: Antimicrobial Testing

In a study evaluating the antibacterial efficacy of various synthesized compounds, derivatives of triazole were tested against multiple bacterial strains. The results indicated that those with a chlorophenyl substituent exhibited enhanced antibacterial activity compared to their counterparts lacking this group .

Study 2: Anticancer Activity

A series of triazole derivatives were synthesized and screened for their anticancer properties. Compounds similar to 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide were found to effectively inhibit the proliferation of cancer cell lines at low micromolar concentrations .

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